molecular formula C9H8N2OS B2464397 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1774901-15-3

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2464397
CAS No.: 1774901-15-3
M. Wt: 192.24
InChI Key: PCIQBJRUQQRQAW-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole precursors. One common method includes the reaction of 4-methylthiazole-5-carbaldehyde with pyrrole under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-methanol
  • 2-(1H-Pyrrol-1-yl)-1,3-thiazole derivatives

Uniqueness: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIQBJRUQQRQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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